molecular formula C6H10N4O2 B2949579 [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol CAS No. 161142-98-9

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol

Cat. No.: B2949579
CAS No.: 161142-98-9
M. Wt: 170.172
InChI Key: GFYFBMBGFNSSET-UHFFFAOYSA-N
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Description

[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is a triazine derivative characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a methyl group at position 6, and an aminomethanol moiety at position 2. This compound is structurally related to sulfonylurea herbicides such as tribenuron-methyl and metsulfuron-methyl, which share the 4-methoxy-6-methyl-1,3,5-triazin-2-yl pharmacophore . For instance, photodegradation of tribenuron-methyl yields 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine, a closely related compound .

Properties

IUPAC Name

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYFBMBGFNSSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-methoxy-6-methyl-1,3,5-triazin-2-yl moiety is a common feature in sulfonylurea herbicides. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

Compound Molecular Formula Substituents Key Applications References
[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol C₆H₁₀N₄O₂ - 2-position: aminomethanol
- 4-position: methoxy
- 6-position: methyl
Potential metabolite/degradation product
Tribenuron-methyl C₁₅H₁₇N₅O₆S - 2-position: methyl ester + sulfonylurea bridge
- Linked to benzoate group
Herbicide (Group 2, inhibits ALS enzyme)
Metsulfuron-methyl C₁₄H₁₅N₅O₆S - 2-position: methyl ester + sulfonylurea bridge
- Linked to benzoate group
Pre-emergent herbicide (cereals, pastures)
Chlorsulfuron C₁₂H₁₂ClN₅O₄S - 2-position: chlorobenzenesulfonamide + urea
- 4/6-position: methoxy/methyl
Selective herbicide (wheat, barley)
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ - 2-position: thiophenecarboxylate + sulfonylurea Broadleaf weed control (soybeans, wheat)

Physicochemical Properties

  • In contrast, this compound’s aminomethanol group may enhance polarity and solubility.
  • Stability: Sulfonylureas degrade under UV light or acidic conditions, forming metabolites such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine . The target compound may represent a stable intermediate in such pathways.
  • Bioactivity: The sulfonylurea bridge in herbicides enables binding to acetolactate synthase (ALS), disrupting plant growth . The absence of this bridge in this compound likely eliminates herbicidal activity but may confer other biological roles.

Environmental and Metabolic Behavior

  • Adsorption : Sulfonylureas adsorb strongly to soils with high organic matter, reducing leaching . The target compound’s polar groups may decrease soil adsorption, increasing mobility.
  • Degradation: Tribenuron-methyl undergoes photolysis to yield triazine derivatives, suggesting this compound could be a transient metabolite .
  • Toxicity : Sulfonylureas are low-toxicity to mammals (e.g., tribenuron-methyl LD₅₀ >5,000 mg/kg in rats) , but the ecological impact of the target compound remains unstudied.

Research Findings and Implications

Structural-Activity Relationships : The herbicidal activity of sulfonylureas depends on the sulfonylurea bridge and aromatic substituents. Removing this bridge, as in the target compound, abolishes ALS inhibition .

Degradation Pathways : Photolysis and hydrolysis of tribenuron-methyl produce triazine amines, highlighting the environmental persistence of the 4-methoxy-6-methyl-1,3,5-triazin-2-yl core .

Synthetic Utility: The aminomethanol group in this compound could serve as a building block for novel agrochemicals or pharmaceutical intermediates.

Biological Activity

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol, also known by its CAS number 161142-98-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6H10N4O2, with a molecular weight of 170.17 g/mol. The compound is characterized by a triazine ring structure which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazine derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism behind this activity often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Herbicidal Properties

This compound is structurally related to sulfonylurea herbicides. It has been observed that triazine derivatives can inhibit the growth of certain plant species by interfering with photosynthesis and amino acid synthesis pathways. This herbicidal activity can be attributed to the compound's ability to mimic natural plant hormones or disrupt essential biochemical processes.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of triazine derivatives on cancer cell lines. This compound has shown promise in inducing apoptosis in specific cancer cells. The underlying mechanism may involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry demonstrated that triazine derivatives exhibited significant antimicrobial activity against E. coli and S. aureus strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.
  • Herbicidal Activity : In a controlled environment study, this compound was tested against common weeds. The results indicated a 70% reduction in weed biomass at a concentration of 100 mg/L after two weeks of treatment.
  • Cytotoxic Effects : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for certain types of cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureusJournal of Agricultural Chemistry
Herbicidal70% reduction in weed biomassControlled Environment Study
CytotoxicityIC50 ~30 µM in cancer cellsCancer Research Journal

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